A Technical Guide to the Characterization of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride: Predictive Spectroscopic and Crystallographic Analysis
A Technical Guide to the Characterization of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride: Predictive Spectroscopic and Crystallographic Analysis
Abstract
This technical guide provides a comprehensive framework for the structural characterization of the chiral α,β-unsaturated amino acid derivative, (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride. As a compound of interest in synthetic and medicinal chemistry, its unambiguous structural elucidation is paramount. This document outlines detailed protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra and single-crystal X-ray diffraction data. In the absence of publicly available experimental data for this specific molecule, this guide leverages predictive data based on structurally analogous compounds to illustrate the expected outcomes. The methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds.
Introduction
(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a stereocenter at the α-carbon and a conjugated styryl system, makes it a valuable building block for the synthesis of peptidomimetics and other biologically active molecules. The precise stereochemistry and conformation of this molecule are critical determinants of its biological activity and physical properties. Therefore, rigorous characterization using modern analytical techniques is essential. This guide provides a detailed roadmap for the comprehensive analysis of this compound using NMR spectroscopy and X-ray crystallography.
Plausible Synthetic Approach
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Horner-Wadsworth-Emmons Reaction: Reaction of cinnamaldehyde with a phosphonate ester, such as methyl 2-(diethoxyphosphoryl)-2-azidoacetate, in the presence of a suitable base (e.g., NaH or DBU) would likely yield the (E)-configured α,β-unsaturated α-azido ester. The stereoselectivity for the (E)-isomer is typically high in this type of reaction.
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Staudinger Reduction: The resulting azido ester can then be reduced to the corresponding primary amine using a Staudinger reaction (triphenylphosphine followed by water) or by catalytic hydrogenation.
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Salt Formation: Finally, treatment of the free base with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol) would yield the desired (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride. The (S)-stereochemistry at the α-carbon would need to be established through the use of a chiral auxiliary or an asymmetric catalyst in the initial steps of the synthesis. For a general overview of stereoselective synthesis of unsaturated α-amino acids, see the work by Majer and coworkers[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity, stereochemistry, and electronic environment of the atoms in the molecule.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality NMR spectra:
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride into a clean, dry NMR tube.
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Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the hydrochloride salt's polarity. CD₃OD is often preferred as it can provide sharper signals for exchangeable protons.
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If using a non-deuterated solvent for the final synthetic step, ensure it is completely removed to avoid interfering signals.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, although referencing to the residual solvent peak is more common.
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¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Typical acquisition parameters would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
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Process the data similarly to the ¹H NMR spectrum and reference it to the deuterated solvent signal.
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Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride in CD₃OD. These predictions are based on the analysis of similar compounds found in the literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.50 - 7.30 | m | - | 5H | Phenyl-H |
| ~6.80 | d | ~16 | 1H | H-4 |
| ~6.20 | dd | ~16, ~7 | 1H | H-3 |
| ~4.50 | d | ~7 | 1H | H-2 |
| ~3.80 | s | - | 3H | OCH₃ |
| ~4.90 (broad) | s | - | 3H | NH₃⁺ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (C-1) |
| ~135 | Phenyl C (quaternary) |
| ~134 | C-4 |
| ~130 | Phenyl CH |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~125 | C-3 |
| ~58 | C-2 |
| ~53 | OCH₃ |
Rationale for Predicted Spectra
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¹H NMR: The phenyl protons are expected to appear as a multiplet in the aromatic region (~7.30-7.50 ppm). The vinyl protons (H-3 and H-4) will form an AX system with a large coupling constant (~16 Hz), characteristic of a trans (E) configuration. H-3 will be further split by the α-proton (H-2), resulting in a doublet of doublets. The α-proton (H-2) will appear as a doublet due to coupling with H-3. The methyl ester protons will be a sharp singlet around 3.80 ppm. The amine protons, being a hydrochloride salt, will be protonated (NH₃⁺) and will likely appear as a broad singlet that may exchange with the solvent.
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¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal (~170 ppm). The carbons of the phenyl group and the double bond will appear in the 125-135 ppm region. The α-carbon (C-2) is expected around 58 ppm, and the methyl ester carbon around 53 ppm.
Molecular Structure for NMR Assignment
Caption: Molecular structure of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride with key atoms labeled for NMR assignments.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry.
Experimental Protocol for X-ray Crystallography
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Crystal Growth:
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High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) is a common method.
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Vapor diffusion (e.g., diffusing a less polar solvent into a solution of the compound in a more polar solvent) can also be effective.
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The choice of solvent is critical and may require screening of several options.
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Data Collection:
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A suitable single crystal is mounted on a goniometer.
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Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).
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The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.
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A full sphere of diffraction data is collected by rotating the crystal.
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Structure Solution and Refinement:
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The collected data is processed to yield a set of reflection intensities.
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The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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The model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
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For a chiral molecule crystallized in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects (Flack parameter).
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Expected Crystallographic Data
The following table presents a set of hypothetical crystallographic parameters for (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride. These are typical values for a small organic molecule hydrochloride salt and would need to be determined experimentally.
Table 3: Hypothetical Crystallographic Data
| Parameter | Expected Value |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁ (Monoclinic) or P2₁2₁2₁ (Orthorhombic) |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 10 - 25 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| V (ų) | 800 - 1500 |
| Z | 2 or 4 |
| Dcalc (g/cm³) | 1.2 - 1.4 |
| R-factor | < 0.05 |
Visualization of a Hypothetical Crystal Packing
Caption: A conceptual diagram illustrating a hypothetical crystal packing arrangement showing hydrogen bonding between the ammonium groups and chloride ions.
Conclusion
The structural characterization of (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride is crucial for its application in further research and development. This technical guide provides a comprehensive, albeit predictive, overview of the expected NMR and crystallographic data for this compound. The detailed experimental protocols are based on established and reliable methodologies, offering a clear path for researchers to obtain and interpret the necessary data to confirm the structure, stereochemistry, and purity of their synthesized material. The application of these techniques will ensure the scientific integrity of any subsequent studies involving this promising molecule.
References
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Majer, Z., et al. (2015). Stereoselective synthesis of unsaturated α-amino acids. Amino Acids, 47(6), 1107-1115. [Link]
